molecular formula C20H17N5O5S4 B13926446 4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide

4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide

Cat. No.: B13926446
M. Wt: 535.6 g/mol
InChI Key: CQAPUCOGQNATEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHY-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiazole with various reagents to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The thiazole ring structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:

These compounds share the thiazole ring structure but differ in their substituents and specific applications, highlighting the versatility and importance of thiazole derivatives in various fields .

Properties

Molecular Formula

C20H17N5O5S4

Molecular Weight

535.6 g/mol

IUPAC Name

2-(benzenesulfonamido)-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H17N5O5S4/c1-13-17(32-20(22-13)25-33(27,28)15-5-3-2-4-6-15)18(26)23-14-7-9-16(10-8-14)34(29,30)24-19-21-11-12-31-19/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

CQAPUCOGQNATEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.